molecular formula C23H24N4O4 B10986103 N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

Cat. No.: B10986103
M. Wt: 420.5 g/mol
InChI Key: GKWJESJXABDDOT-UHFFFAOYSA-N
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Description

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the indole moiety. Common synthetic routes include:

    Formation of Quinazolinone Core: This step involves the condensation of appropriate starting materials, such as anthranilic acid derivatives, with ethyl acetoacetate under acidic or basic conditions to form the quinazolinone ring.

    Introduction of Indole Moiety: The indole moiety is introduced through a coupling reaction with the quinazolinone intermediate. This can be achieved using reagents such as indole-5-carboxylic acid and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the original compound.

Scientific Research Applications

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Affecting Signaling Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Indole Derivatives: Compounds with similar indole moieties but different functional groups.

    Hybrid Molecules: Compounds that combine both quinazolinone and indole structures but with variations in the linking groups or substituents.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-4-21-26-18-13-20(31-3)19(30-2)12-16(18)23(29)27(21)10-9-25-22(28)15-5-6-17-14(11-15)7-8-24-17/h5-8,11-13,24H,4,9-10H2,1-3H3,(H,25,28)

InChI Key

GKWJESJXABDDOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4)OC)OC

Origin of Product

United States

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